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Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyrazine

Cat. No.: B041617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3,5-dichloropyrazine, a heterocyclic compound of interest in medicinal chemistry,

particularly in the development of protein kinase inhibitors. This document details its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

supported by detailed experimental protocols and a visualization of a relevant biological

pathway.

Core Spectroscopic Data
The structural elucidation of 2-Amino-3,5-dichloropyrazine is dependent on the combined

interpretation of data from various spectroscopic techniques. The following sections summarize

the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Amino-3,5-dichloropyrazine
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H NMR 7.90 Singlet 1H (aromatic CH)

4.96 Broad Singlet 2H (NH₂)

¹³C NMR 150.3 - Pyrazine Carbon

140.0 - Pyrazine Carbon

134.6 - Pyrazine Carbon

131.4 - Pyrazine Carbon

Note: NMR data was reported in CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 2: Infrared (IR) Absorption Bands for 2-Amino-3,5-dichloropyrazine

Wavenumber (cm⁻¹) Vibration Type

3411 N-H Stretch (Amine)

3019 Aromatic C-H Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The presence of two chlorine atoms in 2-Amino-3,5-dichloropyrazine results in a

characteristic isotopic pattern for the molecular ion.

Table 3: Mass Spectrometry Data for 2-Amino-3,5-dichloropyrazine
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m/z Assignment

163, 165, 167 Molecular Ion [M]⁺ Cluster

163.9782 [M+H]⁺ (High-Resolution MS)

The observed isotopic pattern is due to the presence of ³⁵Cl and ³⁷Cl isotopes.[1]

Experimental Protocols
Detailed methodologies are crucial for the reproduction of scientific results. The following are

generalized protocols for the spectroscopic analysis of 2-Amino-3,5-dichloropyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of purified 2-Amino-3,5-dichloropyrazine is

dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard

(δ = 0.00 ppm).

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectrometer is

tuned to the proton frequency, and a sufficient number of scans (typically 16-64) are acquired

to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. Due to the lower

natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier

transformation. The resulting spectra are phase-corrected, and the chemical shifts are

referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount of 2-Amino-3,5-
dichloropyrazine is dissolved in a volatile organic solvent (e.g., methylene chloride or
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acetone).[1][2] A drop of this solution is placed on the surface of an IR-transparent salt plate

(e.g., NaCl or KBr).[1][2] The solvent is allowed to evaporate completely, leaving a thin film of

the solid compound on the plate.[1][2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plate is recorded. The salt

plate with the sample film is then placed in the sample holder, and the sample spectrum is

acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of

4000 to 400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile and thermally stable compound like 2-
Amino-3,5-dichloropyrazine, Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Impact (EI) ionization is a suitable method. The sample is injected into a gas

chromatograph to separate it from any impurities before it enters the mass spectrometer. In

the ion source, the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or a similar detector records the abundance of each ion,

generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer

with high mass accuracy, such as a time-of-flight (TOF) or Orbitrap, is used to determine the

exact mass of the molecular ion, which can confirm the elemental composition.

Biological Context: Protein Kinase Inhibition
Aminopyrazine derivatives are widely investigated as inhibitors of protein kinases, which are

key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and
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differentiation.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including

cancer.

Normal Kinase Activity
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Caption: General mechanism of protein kinase inhibition by an aminopyrazine derivative.

The diagram above illustrates the typical mechanism of action for a protein kinase inhibitor. In a

normal physiological state, a protein kinase binds to ATP and a specific substrate, catalyzing

the transfer of a phosphate group from ATP to the substrate. This phosphorylation event

activates or deactivates the substrate, propagating a cellular signal. An aminopyrazine-based

inhibitor often acts as a competitive inhibitor by binding to the ATP-binding pocket of the kinase.
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This binding event prevents ATP from accessing the active site, thereby blocking the

phosphorylation of the substrate and interrupting the signaling cascade. This mechanism is a

common strategy in the development of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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